molecular formula C8H12N4 B13454397 1-(Pyrimidin-4-yl)pyrrolidin-3-amine

1-(Pyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B13454397
M. Wt: 164.21 g/mol
InChI Key: IHRBTOHSCXESQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and nucleophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .

Scientific Research Applications

1-(Pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is unique due to its dual ring structure, which combines the properties of both pyrimidine and pyrrolidine. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-pyrimidin-4-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-2-4-12(5-7)8-1-3-10-6-11-8/h1,3,6-7H,2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRBTOHSCXESQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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